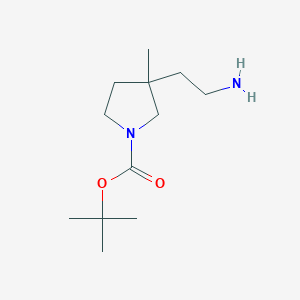
Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminoethyl group, and a methylpyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with 3-(2-aminoethyl)-3-methylpyrrolidine. The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the reaction of tert-butyl chloroformate with 3-(2-aminoethyl)-3-methylpyrrolidine in the presence of a base, followed by purification steps such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate is used as a building block in the synthesis of more complex molecules. It serves as a protecting group for amines in peptide synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor in the synthesis of biologically active molecules .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the carbamate group allows it to form stable covalent bonds with active site residues, leading to prolonged effects .
Comparación Con Compuestos Similares
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- N-Boc-ethylenediamine
- N-Boc-1,2-diaminoethane
Uniqueness: Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate is unique due to its specific structure, which combines a tert-butyl group, an aminoethyl group, and a methylpyrrolidine ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-12(4,9-14)5-7-13/h5-9,13H2,1-4H3 |
Clave InChI |
NDLRXCOKZBFTMX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(C1)C(=O)OC(C)(C)C)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


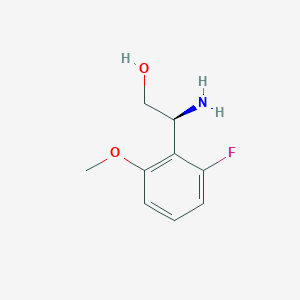

![2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B15323466.png)

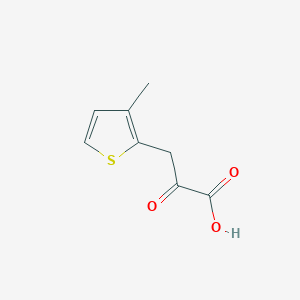
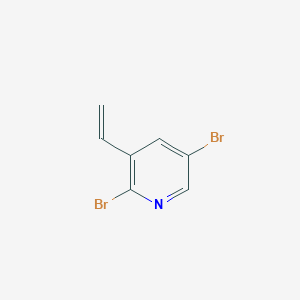
![3-(2-{4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}ethoxy)propanoic acid, trifluoroacetic acid](/img/structure/B15323495.png)

![1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B15323505.png)
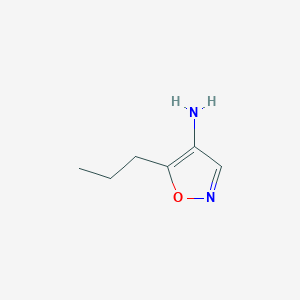

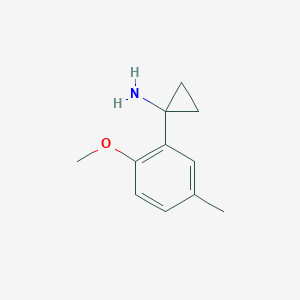
![tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate](/img/structure/B15323526.png)

